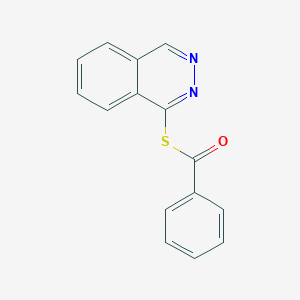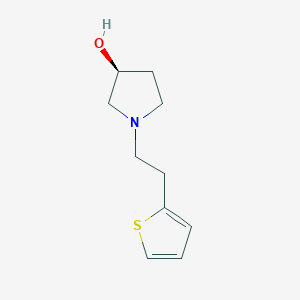![molecular formula C15H21NO3 B7577990 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TAPP is a derivative of benzophenone and has a unique structure that allows it to act as a photosensitizer in photodynamic therapy (PDT).
Wirkmechanismus
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid acts as a photosensitizer in PDT by absorbing light and transferring energy to molecular oxygen, generating ROS that induce cell death. 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has a high molar absorption coefficient in the visible and near-infrared regions, making it an effective photosensitizer. In antimicrobial activity, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to disrupt bacterial cell membranes, leading to cell death. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid's unique structure allows it to act as a building block for the synthesis of polymers and materials with unique optical and electronic properties.
Biochemical and Physiological Effects:
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to have low toxicity and is well-tolerated by cells and organisms. In cancer therapy, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to induce cell death in cancer cells while sparing healthy cells. In antimicrobial activity, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to be effective against various bacterial strains, including antibiotic-resistant strains. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been used to synthesize polymers and materials with unique optical and electronic properties, such as fluorescence and conductivity.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has several advantages for lab experiments, including its high molar absorption coefficient, low toxicity, and potential applications in various research fields. However, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid's synthesis method can be challenging and time-consuming, and its stability can be affected by factors such as light and temperature.
Zukünftige Richtungen
There are several future directions for 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid research, including its potential applications in cancer therapy, antimicrobial activity, and material science. In cancer therapy, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be further studied for its potential use in combination with other therapies, such as chemotherapy and immunotherapy. In antimicrobial activity, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be further studied for its potential use in the development of new antibiotics and disinfectants. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be further studied for its potential use in the development of new materials with unique optical and electronic properties.
Synthesemethoden
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid can be synthesized through a multistep process involving the reaction of benzophenone with various reagents. The most common method involves the reaction of benzophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as trifluoroacetic acid (TFA). The resulting product is then treated with 2,4,6-trimethylbenzoyl chloride, followed by reaction with 5-aminopentanoic acid to yield 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid.
Wissenschaftliche Forschungsanwendungen
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been extensively studied for its potential applications in various research fields, including cancer therapy, antimicrobial activity, and material science. In cancer therapy, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been shown to act as a photosensitizer in PDT, a non-invasive treatment method that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species (ROS) that induce cell death. 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has also demonstrated antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. In material science, 5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
5-[(2,4,6-trimethylbenzoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-8-11(2)14(12(3)9-10)15(19)16-7-5-4-6-13(17)18/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISODYQHGFYXLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577909.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)


